molecular formula C9H18N2 B12069789 3-[(Azetidin-1-yl)methyl]piperidine

3-[(Azetidin-1-yl)methyl]piperidine

Katalognummer: B12069789
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: XYIQXXZVYRVSSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Azetidin-1-yl)methyl]piperidine is a heterocyclic organic compound featuring both azetidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Azetidin-1-yl)methyl]piperidine typically involves the reaction of azetidine with piperidine derivatives. One common method includes the nucleophilic substitution reaction where azetidine is reacted with a piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any present carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or piperidine rings can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in dichloromethane or tetrahydrofuran.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted azetidine or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-[(Azetidin-1-yl)methyl]piperidine is used as a precursor in the synthesis of complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders, due to its structural similarity to neurotransmitter analogs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which 3-[(Azetidin-1-yl)methyl]piperidine exerts its effects is largely dependent on its interaction with specific molecular targets. It can act as a ligand for various receptors or enzymes, modulating their activity. The compound’s azetidine and piperidine rings allow it to fit into binding sites of proteins, influencing biological pathways involved in neurotransmission, enzyme inhibition, or receptor activation.

Vergleich Mit ähnlichen Verbindungen

    3-[(Pyrrolidin-1-yl)methyl]piperidine: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.

    3-[(Morpholin-1-yl)methyl]piperidine: Contains a morpholine ring, offering different electronic and steric properties.

    3-[(Piperazin-1-yl)methyl]piperidine: Features a piperazine ring, which can influence its pharmacological profile.

Uniqueness: 3-[(Azetidin-1-yl)methyl]piperidine is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic characteristics. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

3-(azetidin-1-ylmethyl)piperidine

InChI

InChI=1S/C9H18N2/c1-3-9(7-10-4-1)8-11-5-2-6-11/h9-10H,1-8H2

InChI-Schlüssel

XYIQXXZVYRVSSO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)CN2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.